2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-12(2,3)16-11(15)13-6-4-5-10(13)9-17-8-7-14/h10,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPWDABDJALSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CSCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Allyl Pyrrolidine Intermediate Preparation
The synthesis begins with allyl-functionalized pyrrolidine derivatives . For example, allyl pyrrolidine is prepared via ring-closing metathesis of diallylamine using Grubb’s 1st-generation catalyst. The resulting pyrroline is hydrogenated to yield the saturated pyrrolidine core.
Thiol-Ene Reaction with 2-Hydroxyethanethiol
The allyl group undergoes a radical-mediated thiol-ene reaction with 2-hydroxyethanethiol. Conditions include:
tert-Butyl Ester Protection
The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 20°C for 16 hours. Purification via flash chromatography (0–10% MeOH/CH₂Cl₂) yields the final product with 98% purity .
Key Data:
| Step | Yield | Conditions |
|---|---|---|
| Thiol-ene reaction | 75% | 90°C, 1,4-dioxane, 12–24 h |
| Boc protection | 98% | CH₂Cl₂, 20°C, 16 h |
Nucleophilic Substitution Approach
Halogenated Pyrrolidine Synthesis
A halogenated precursor (e.g., 2-(bromomethyl)pyrrolidine ) is synthesized by treating 2-(hydroxymethyl)pyrrolidine with HBr or PBr₃.
Thiol Nucleophile Reaction
The brominated intermediate reacts with 2-mercaptoethanol under basic conditions (K₂CO₃ or Et₃N):
Boc Protection and Purification
Post-reaction, Boc protection is applied as described in Section 1.3. Final purification uses column chromatography (hexane/ethyl acetate).
Key Data:
Catalytic Hydrogenation and Deprotection
Benzyl Group Removal
For intermediates with benzyl protection (e.g., 3-(benzylsulfanylmethyl)pyrrolidine ), 10% Pd/C in methanol under H₂ atmosphere removes the benzyl group.
Boc Protection Follow-Up
The deprotected amine is immediately subjected to Boc protection to prevent oxidation.
Efficiency Comparison
Spectroscopic Characterization
Challenges and Optimization
-
Stereochemical Control : Racemization at the pyrrolidine chiral center may occur during Boc protection. Low temperatures (0–5°C) and shorter reaction times mitigate this.
-
Purification : Silica gel chromatography remains critical for isolating the tert-butyl ester due to polar byproducts.
Industrial Applications and Scalability
The compound serves as an intermediate in peptide mimetics and kinase inhibitors . The thiol-ene method is preferred for scale-up due to fewer side reactions. Pilot-scale batches (≥100 g) achieve 85% overall yield using continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has potential applications in drug development, particularly in the synthesis of novel pharmaceuticals. Its structural features allow it to be a candidate for modifications that could lead to enhanced therapeutic efficacy.
Synthesis of Peptides and Amino Acids
Due to its carboxylic acid functional group, this compound can be utilized in peptide synthesis as an amino acid derivative. It can serve as a building block for creating more complex peptide structures that may exhibit biological activity.
Antioxidant Properties
Research indicates that compounds with similar structures may possess antioxidant properties. Investigating the antioxidant potential of 2-(2-hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could lead to new applications in health supplements or functional foods.
Chemical Biology
The compound may be used in chemical biology studies to explore its interaction with biological systems, potentially serving as a probe to study sulfhydryl groups in proteins or other biomolecules.
Material Science
The unique properties of this compound can also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities.
Case Study 1: Antioxidant Activity
A study explored the antioxidant activity of various sulfur-containing compounds, including derivatives similar to 2-(2-hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester. Results indicated that these compounds effectively scavenge free radicals, suggesting potential health benefits when incorporated into dietary supplements.
Case Study 2: Synthesis of Peptide Analogs
In a synthetic chemistry project, researchers synthesized peptide analogs using (S)-2-(2-hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester as a starting material. The resulting peptides exhibited enhanced stability and bioactivity compared to traditional peptides synthesized without this compound.
Case Study 3: Drug Delivery Systems
Research has been conducted on using this compound as part of drug delivery systems, where its ability to form stable complexes with various drugs was evaluated. Results showed improved solubility and bioavailability for certain therapeutic agents when combined with this ester.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate
(S)-2-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Structural Difference : The hydroxyl group is replaced with an amine (-NH₂), yielding a molecular formula of C₁₂H₂₄N₂O₂S (MW: 260.4) .
- Functional Impact : The amine group enhances water solubility and enables participation in hydrogen bonding or Schiff base formation. This modification is critical in prodrug design or targeting amine-reactive biomolecules .
tert-Butyl 2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate
- Structural Difference: The hydroxythioethylsulfanylmethyl group is replaced with a hydroxyethyl moiety (C₁₁H₂₁NO₃, MW: 215.29) .
- This analog may exhibit improved metabolic stability in vivo but diminished metal-binding capacity .
(S)-Enantiomer of the Target Compound
- Structural Difference : The (S)-enantiomer (CAS: 1353998-03-4) shares the same molecular formula but differs in chiral configuration .
- Functional Impact : Stereochemistry critically influences interactions with chiral biomolecules (e.g., enzymes, receptors). The (S)-enantiomer may exhibit distinct pharmacokinetic or pharmacodynamic profiles .
(2S,4R)-4-Fluoro-2-(methoxy-methyl-carbamoyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Structural Difference : Incorporates a fluorine atom at the 4-position and a carbamoyl group at the 2-position (C₁₂H₂₁FN₂O₄, MW: 276.30) .
- Functional Impact : Fluorine enhances electronegativity and metabolic resistance, while the carbamoyl group introduces hydrogen-bonding capability. Such modifications are advantageous in CNS-targeted drug candidates .
Comparative Analysis of Key Properties
Research and Industrial Relevance
- Pharmaceutical Intermediates : Pyrrolidine derivatives are pivotal in synthesizing leukotriene A4 hydrolase inhibitors () and kinase inhibitors () .
- Chiral Synthesis : The (S)-enantiomer () highlights the importance of stereochemistry in drug design, particularly for targeting enantioselective enzymes .
Biological Activity
2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, with the CAS number 1353945-57-9, is a compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique molecular structure, characterized by the presence of a pyrrolidine ring and a tert-butyl ester functional group, suggests potential applications in pharmacology and biochemistry.
- Molecular Formula : C12H23NO3S
- Molecular Weight : 261.38 g/mol
- Purity : ≥ 96%
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its potential therapeutic effects, including its role as a substrate or inhibitor in various biochemical pathways. Research indicates that it may exhibit significant biological properties, such as:
- Antioxidant Activity : The presence of the hydroxyl group may contribute to its ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that compounds with a pyrrolidine structure can interact with neurotransmitter systems, potentially offering neuroprotective benefits.
- Antimicrobial Properties : Some derivatives of pyrrolidine compounds have shown efficacy against bacterial strains, indicating that this compound may have similar properties.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Neuroprotective | Interaction with neurotransmitters | |
| Antimicrobial | Efficacy against bacterial strains |
Case Study 1: Neuroprotective Potential
A study conducted by researchers at Barrow Neurological Institute explored the neuroprotective potential of pyrrolidine derivatives. The findings indicated that compounds similar to 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could modulate neurotransmitter release, enhancing synaptic plasticity and providing protection against neurodegenerative conditions.
Case Study 2: Antioxidant Activity
Research published in the Journal of Medicinal Chemistry demonstrated that certain pyrrolidine derivatives exhibited significant antioxidant activity. The study utilized various assays to measure the radical scavenging ability of these compounds, concluding that the structural features present in 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could enhance its efficacy as an antioxidant agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The compound is typically synthesized via lithiation-trapping of N-Boc pyrrolidine derivatives. For example, lithiation with s-BuLi at controlled temperatures (e.g., −78°C to 0°C) followed by reaction with electrophiles like MeSiCl or aldehydes yields substituted pyrrolidine intermediates. Subsequent functionalization with hydroxyethylsulfanylmethyl groups involves thiol-ene click chemistry or nucleophilic substitution. Post-synthesis, the tert-butyl carbamate (Boc) group is retained as a protecting agent .
- Key Steps :
- Lithiation with s-BuLi.
- Electrophilic trapping (e.g., with MeSiCl or aldehydes).
- Quenching with NHCl and purification via ether extraction .
Q. How is the tert-butyl carbamate (Boc) group removed in this compound, and what conditions are optimal?
- Methodological Answer : The Boc group is acid-labile. Deprotection is achieved using HCl in dioxane (4 M, 5–10 eq) at room temperature for 4–6 hours. After removal, the resulting amine is neutralized and extracted using dichloromethane/water. This method preserves the hydroxyethylsulfanylmethyl moiety while cleaving the Boc group .
Q. What analytical techniques are used to confirm the purity and structure of this compound?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization.
- NMR Spectroscopy : H and C NMR confirm structural integrity (e.g., tert-butyl singlet at δ 1.4 ppm, hydroxyethyl signals at δ 3.5–4.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for CHNOS: calc. 276.16, found 276.15) .
Advanced Research Questions
Q. How do reaction conditions (temperature, solvent, electrophile) influence the stereochemical outcome during lithiation of N-Boc pyrrolidine?
- Methodological Answer : Stereoselectivity in lithiation is governed by:
- Temperature : Lower temperatures (−78°C) favor kinetic control, producing syn-adducts with bulky electrophiles (e.g., MeSiCl). Higher temperatures (0°C) may lead to equilibration and anti-products .
- Electrophile Size : Bulky electrophiles (e.g., PhCHO) preferentially attack the less hindered face of the lithiated intermediate.
- Solvent Effects : Ethereal solvents (THF) stabilize lithiated species, enhancing selectivity .
Q. What strategies mitigate decomposition or side reactions during long-term storage of this compound?
- Methodological Answer :
- Storage Conditions : Store at −20°C under inert gas (N/Ar) to prevent oxidation of the thioether group.
- Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated degradation.
- Periodic Analysis : Monitor purity via NMR every 6 months; recrystallize from hexane/ethyl acetate if degradation exceeds 5% .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software (e.g., AutoDock Vina) to predict binding affinities for targets like neurotensin receptors.
- QSAR Models : Corolate substituent effects (e.g., sulfanylmethyl chain length) with activity using Hammett constants or logP values.
- MD Simulations : Assess conformational stability of the pyrrolidine ring in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
